molecular formula C11H11Br2NO B6280898 3-bromo-1-(4-bromophenyl)piperidin-2-one CAS No. 477739-51-8

3-bromo-1-(4-bromophenyl)piperidin-2-one

Cat. No.: B6280898
CAS No.: 477739-51-8
M. Wt: 333.02 g/mol
InChI Key: DKEYXLYPWCGDJW-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-bromophenyl)piperidin-2-one, with the CAS number 477739-51-8, is a chemical compound offered for research purposes. This brominated piperidinone derivative has a molecular formula of C 11 H 11 Br 2 NO and a molecular weight of 333.02 . Its structure features a piperidin-2-one core substituted with bromine at the 3-position and a 4-bromophenyl group at the nitrogen atom. The piperidine scaffold is a privileged structure in medicinal chemistry and drug discovery . Piperidine-based compounds are frequently investigated as potential inhibitors of biologically significant enzymes. Recent research highlights the potential of 4-piperidine-based compounds as potent inhibitors of the enzyme dihydrofolate reductase (DHFR), a recognized target for drug development in areas such as cancer and infectious diseases . The nitrogen atom in the piperidine ring can form key hydrogen bonds with active sites of enzymes, enhancing binding affinity . Furthermore, compounds containing bromophenol and related bromo-aromatic groups are often explored in anticancer research for their ability to induce apoptosis through mechanisms like ROS-mediated pathways . As a building block containing both bromine atoms and the piperidinone framework, this compound serves as a versatile intermediate for further chemical synthesis and structural diversification in the development of novel bioactive molecules. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

477739-51-8

Molecular Formula

C11H11Br2NO

Molecular Weight

333.02 g/mol

IUPAC Name

3-bromo-1-(4-bromophenyl)piperidin-2-one

InChI

InChI=1S/C11H11Br2NO/c12-8-3-5-9(6-4-8)14-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2

InChI Key

DKEYXLYPWCGDJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)Br)Br

Purity

95

Origin of Product

United States

Chemical Transformations and Reactivity of 3 Bromo 1 4 Bromophenyl Piperidin 2 One

Nucleophilic Substitution Reactions at the Bromine Centers

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group, in this case, a bromide ion. libretexts.org For 3-bromo-1-(4-bromophenyl)piperidin-2-one, these reactions can potentially occur at two distinct sites: the C3 position of the piperidinone ring and the C4 position of the phenyl ring. The reactivity of each site is influenced by the electronic and steric environment.

Reactions with Carbon-Based Nucleophiles

While specific examples for this compound are not extensively documented in the provided search results, the general principles of nucleophilic substitution suggest that carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) or enolates, could displace the bromine atoms. The reaction at the C3 position would be an aliphatic nucleophilic substitution, while the reaction at the bromophenyl group would be a nucleophilic aromatic substitution (SNA_r). Generally, S_NAr reactions require activation by electron-withdrawing groups, which are absent in this specific molecule, making the aromatic substitution more challenging under standard conditions. Allene synthesis can also be achieved through nucleophilic 1,3-substitution reactions. organic-chemistry.org

Reactions with Heteroatom Nucleophiles (e.g., nitrogen, oxygen, sulfur)

The displacement of bromide by heteroatom nucleophiles is a common transformation. Amines, alkoxides, and thiolates can act as nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. clockss.orgresearchgate.net For instance, the reaction of 3-bromopyridines with various nucleophiles can lead to 4-substituted products through a base-catalyzed isomerization involving a pyridyne intermediate. researchgate.net While this is an example with a pyridine (B92270) ring, similar principles can be applied to the bromophenyl moiety under specific conditions. The reactivity of N-methylpyridinium ions in nucleophilic aromatic substitution reactions shows a leaving group order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that bromide is a viable leaving group. nih.gov

Cross-Coupling Chemistry (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. youtube.com These reactions are central to modern organic synthesis.

Palladium-Catalyzed C-C and C-N Coupling Reactions

Palladium-catalyzed cross-coupling reactions are particularly relevant for aryl halides. The bromophenyl group of this compound is a suitable substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org It is widely used to form biaryl structures. libretexts.org The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst demonstrates the feasibility of Suzuki coupling with a bromophenyl group. mdpi.com The development of a Suzuki-Miyaura cross-coupling for unprotected ortho-bromoanilines further highlights the broad applicability of this reaction. nih.govrsc.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (like an aryl bromide) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org The efficiency of the Heck reaction can be influenced by various parameters, including the catalyst, ligands, base, and solvent. nih.govnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes. libretexts.org Copper-free Sonogashira couplings have also been developed. pitt.edu The synthesis of enols of cyclic 3-alkynyl-substituted 1,2-diketones has been achieved through Sonogashira cross-coupling of silyl (B83357) enolates of cyclic 3-bromo-1,2-diones with various acetylenes. researchgate.net

C-N Coupling (Buchwald-Hartwig Amination): Palladium catalysts are also used to form carbon-nitrogen bonds. The Buchwald-Hartwig amination allows for the coupling of aryl halides with amines. nih.gov This method is crucial for the synthesis of N-aryl compounds. Challenges in the Pd-catalyzed C,N-cross coupling of 3-bromo-2-aminopyridine include potential chelation of the palladium catalyst and competing homocoupling. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System (Typical) Product Type
Suzuki-Miyaura Aryl/Vinyl Halide + Boronic Acid/Ester Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base Biaryl, Vinylarene
Heck Aryl/Vinyl Halide + Alkene Pd(0) or Pd(II) catalyst, Base Substituted Alkene
Sonogashira Aryl/Vinyl Halide + Terminal Alkyne Pd(0) catalyst, Cu(I) co-catalyst, Base Arylalkyne, Enyne

| Buchwald-Hartwig | Aryl Halide + Amine | Pd(0) or Pd(II) catalyst, Ligand, Base | N-Aryl Amine |

Reduction and Oxidation Reactions of the Piperidinone Core and Substituents

The piperidinone core and the bromo substituents of this compound can undergo various reduction and oxidation reactions.

The carbonyl group of the piperidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Further reduction could potentially lead to the corresponding piperidine (B6355638). For example, a method for preparing (S)-3-(4-bromophenyl)piperidine involves the reduction of a related cyclized intermediate with a reducing agent. patsnap.com The reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148) to 4-(4-bromophenyl)piperidine (B1334083) is achieved using hydrogen gas and a rhodium on carbon catalyst. chemicalbook.com

Oxidation reactions could target the piperidinone ring or the bromo-substituents, although these are generally less common transformations for this type of substrate. The oxidation of a related compound, 4-(3-bromophenylethynyl)pyridine, with potassium permanganate (B83412) leads to a diketone. acs.org

Ring-Opening and Rearrangement Reactions

The piperidinone ring, being a cyclic amide (lactam), can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid derivative. This ring-opening reaction would break the amide bond. While specific examples for this compound were not found, this is a general reactivity pattern for lactams.

Functional Group Interconversions Involving the Bromine Substituents

The bromine atoms on this compound serve as valuable synthetic handles for introducing new functional groups, thereby modifying the compound's steric and electronic properties. The aryl bromide on the phenyl ring and the alkyl bromide at the 3-position of the piperidinone ring exhibit different reactivities, which can be exploited for selective functionalization. The primary pathways for these transformations are palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

The aryl bromide is generally more amenable to palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgwikipedia.orgharvard.eduwikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.orglibretexts.orgnih.govarkat-usa.orgacs.orgmdpi.com The reactivity in these transformations typically follows the order I > OTf > Br >> Cl for the leaving group on the sp²-hybridized carbon. wikipedia.orgnih.gov

Conversely, the bromine atom at the 3-position of the piperidinone ring is an α-halo amide. This positions it for nucleophilic substitution reactions, where a nucleophile replaces the bromide ion. libretexts.orgclockss.orgvaia.com The rate and mechanism of this substitution (Sₙ1 or Sₙ2) can be influenced by the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate. libretexts.orgvaia.com

It is important to note that while the aryl bromide is generally less reactive in classical nucleophilic aromatic substitution, the presence of activating groups or specific reaction conditions can facilitate such transformations. Similarly, the α-bromo amide might participate in certain organometallic coupling reactions, although this is less common than its participation in nucleophilic substitutions. The strategic selection of catalysts, ligands, bases, and reaction conditions is therefore paramount to achieving the desired functional group interconversion with high selectivity and yield.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the functionalization of the aryl bromide moiety of this compound. These reactions proceed via a general catalytic cycle involving oxidative addition, transmetalation (for coupling reactions with organometallic reagents), and reductive elimination. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 4-bromophenyl group with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.govarkat-usa.orgmdpi.com This method is widely used for the formation of biaryl compounds and is known for its mild reaction conditions and the commercial availability of a vast array of boronic acids. libretexts.orgnih.gov

Buchwald-Hartwig Amination: This transformation allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org This is a key method for synthesizing arylamines.

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling can be employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgacs.orgpitt.edu

Stille Coupling: The Stille reaction offers another route for carbon-carbon bond formation by reacting the aryl bromide with an organotin reagent. harvard.eduorganic-chemistry.orgnih.govnih.govlibretexts.org A key advantage is the stability of organostannanes, though their toxicity is a drawback. organic-chemistry.org

Heck Reaction: This reaction would form a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base, typically yielding a substituted alkene. organic-chemistry.orgwikipedia.orgthieme-connect.denih.govlibretexts.org

The following interactive table summarizes the potential palladium-catalyzed cross-coupling reactions for the functionalization of the 4-bromophenyl group.

Reaction NameCoupling PartnerBond FormedTypical Catalyst/PrecatalystTypical Base
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂C-C (Aryl-Aryl, Aryl-Vinyl)Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, K₃PO₄
Buchwald-HartwigR₂NHC-NPd₂(dba)₃ with phosphine (B1218219) ligands (e.g., XPhos, RuPhos)NaOt-Bu, KOt-Bu, Cs₂CO₃
SonogashiraR-C≡CHC-C (Aryl-Alkynyl)Pd(PPh₃)₂Cl₂, CuI (co-catalyst)Et₃N, i-Pr₂NH
StilleR-Sn(Alkyl)₃C-C (Aryl-Aryl, Aryl-Vinyl)Pd(PPh₃)₄Not always required
HeckAlkeneC-C (Aryl-Vinyl)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃

Nucleophilic Substitution Reactions:

The bromine atom at the 3-position of the piperidin-2-one ring is susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

The reaction likely proceeds via an Sₙ2 mechanism, involving a backside attack by the nucleophile, or an Sₙ1 mechanism, proceeding through a carbocation intermediate. The specific pathway would be influenced by the strength of the nucleophile, the polarity of the solvent, and the steric hindrance around the reaction center. libretexts.orgvaia.com

Common nucleophiles that could be employed include:

Amines: To introduce amino groups.

Alcohols/Alkoxides: To form ethers.

Thiols/Thiolates: To generate thioethers.

Azides: Which can be further reduced to primary amines.

Cyanides: For the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid.

The following interactive table outlines potential nucleophilic substitution reactions at the 3-position.

NucleophileProduct Functional GroupReagent Example
AmineAminoR₂NH
AlkoxideEtherRONa
ThiolateThioetherRSNa
AzideAzidoNaN₃
CyanideNitrileNaCN

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromo 1 4 Bromophenyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-bromo-1-(4-bromophenyl)piperidin-2-one, the spectrum would be expected to show distinct signals for the protons on the piperidinone ring and the 4-bromophenyl group. The protons of the piperidine (B6355638) ring would likely appear as complex multiplets in the aliphatic region (approximately 2.0-4.0 ppm), while the aromatic protons on the bromophenyl ring would be observed as doublets in the downfield region (approximately 7.0-7.8 ppm) due to their distinct electronic environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key expected signals would include a downfield signal for the carbonyl carbon (C=O) of the piperidin-2-one ring (around 165-175 ppm), signals for the aromatic carbons of the 4-bromophenyl group (in the 115-145 ppm range), and signals for the aliphatic carbons of the piperidine ring (in the 20-60 ppm range). The carbon atom attached to the bromine on the phenyl ring and the brominated carbon on the piperidine ring would show characteristic shifts.

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (over two to three bonds) between protons and carbons, which is vital for confirming the connection between the 4-bromophenyl group and the nitrogen of the piperidine ring, as well as the position of the bromine atom on the piperidine ring relative to the carbonyl group.

While specific spectral data for this compound is not available in the provided search results, the analysis of related structures, such as N-substituted piperidones and brominated aromatic compounds, supports these expected spectral features. For instance, studies on N-acyl-2,6-diphenylpiperidin-4-one oximes demonstrate the use of these NMR techniques to determine ring conformations and substituent effects researchgate.net.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the lactam carbonyl group (C=O), typically observed in the range of 1650-1690 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), C-N stretching of the tertiary amide (around 1200-1300 cm⁻¹), and C-Br stretching vibrations, which typically appear in the lower frequency "fingerprint" region (500-700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibrations of the aromatic ring would give rise to strong signals in the Raman spectrum (around 1580-1610 cm⁻¹). The C-Br bonds are also known to produce characteristic Raman signals.

The table below summarizes the expected vibrational frequencies for the key functional groups.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Spectroscopy Method
C=O (Lactam)1650 - 1690IR (Strong)
C-H (Aromatic)3000 - 3100IR/Raman
C-H (Aliphatic)2850 - 2960IR/Raman
C=C (Aromatic)1580 - 1610Raman (Strong)
C-N (Amide)1200 - 1300IR
C-Br500 - 700IR/Raman

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elucidation of the molecular structure through fragmentation analysis.

For this compound (C₁₁H₁₁Br₂NO), the molecular ion peak [M]⁺ would be expected. A key feature would be the isotopic pattern characteristic of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum would show a characteristic cluster of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of a bromine radical (•Br): This would result in a significant fragment ion.

Cleavage of the piperidinone ring: This could lead to various smaller fragment ions.

Fragmentation of the bromophenyl group: Loss of the bromophenyl group or fragments thereof would also be expected.

The expected major fragmentation patterns are summarized in the table below.

Fragmentm/z (approximate)Description
[C₁₁H₁₁Br₂NO]⁺331/333/335Molecular Ion ([M]⁺, [M+2]⁺, [M+4]⁺)
[C₁₁H₁₁BrNO]⁺252/254Loss of one Br atom
[C₆H₄Br]⁺155/157Bromophenyl cation
[C₅H₇BrNO]⁺176/178Fragment from piperidinone ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule.

The main chromophore in this compound is the 4-bromophenyl group attached to the lactam nitrogen. This system would be expected to exhibit π → π* transitions, which are typically strong and occur at shorter wavelengths. The carbonyl group (C=O) of the lactam also has a chromophoric character and can undergo n → π* transitions, which are generally weaker and may appear at longer wavelengths. The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted phenyl ring.

Transition TypeChromophoreExpected λmax (nm)
π → π4-Bromophenyl ring~220-280
n → πCarbonyl (C=O)~280-320

X-ray Diffraction Crystallography for Solid-State Structural Analysis

A single-crystal X-ray diffraction study would reveal:

The crystal system (e.g., monoclinic, orthorhombic).

The space group.

The unit cell dimensions.

The conformation of the piperidinone ring (e.g., chair, boat, or twist-boat).

The relative stereochemistry, confirming the position of the bromine atom at the C3 position.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or halogen bonding, which stabilize the crystal structure.

While no specific crystallographic data for this compound was found in the search results, studies on related brominated compounds and piperidine derivatives show that such analyses are crucial for definitive structural confirmation researchgate.net.

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable mobile phase, likely a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), would be used to achieve good separation on a silica (B1680970) gel plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the purification and quantitative analysis of the compound. A reversed-phase HPLC method would likely be effective.

Stationary Phase: A C18 column is commonly used for compounds of this nature.

Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be employed.

Detection: A UV detector set at one of the compound's absorption maxima (λmax) would be suitable for detection.

Gas Chromatography (GC): Given the compound's molecular weight and potential for thermal degradation, GC might be less suitable than HPLC. However, if the compound is sufficiently volatile and thermally stable, a GC method could be developed, typically using a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection.

The following table outlines a hypothetical set of conditions for HPLC analysis.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Theoretical and Computational Investigations of 3 Bromo 1 4 Bromophenyl Piperidin 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic structure and predicting the properties of molecules. researchgate.netscirp.org For 3-bromo-1-(4-bromophenyl)piperidin-2-one, a theoretical DFT study, likely employing a functional such as B3LYP with a 6-311++G(d,p) basis set, would be performed to determine its optimized molecular geometry in the gas phase. researchgate.netresearchgate.net This process minimizes the molecule's energy to find its most stable three-dimensional arrangement.

The primary outputs of such a calculation are the optimized geometrical parameters, including bond lengths and angles. For instance, the C-Br bond lengths are expected to be significant due to the large atomic size of bromine. researchgate.net The planarity of the molecule would also be assessed, with calculations likely indicating non-planarity between the piperidin-2-one ring and the 4-bromophenyl substituent. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical)

This table presents hypothetical data that would be expected from a DFT/B3LYP/6-311++G(d,p) calculation, based on values for similar structures. researchgate.net

ParameterBond/AnglePredicted Value
Bond Lengths C=O~1.23 Å
N-C(carbonyl)~1.38 Å
N-C(aromatic)~1.42 Å
C-Br(piperidine)~1.97 Å
C-Br(phenyl)~1.91 Å
Bond Angles O=C-N~121°
C-N-C~119°
Br-C-C~110°

Further analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is predicted to be localized over the electron-rich 4-bromophenyl ring, while the LUMO would likely be centered on the piperidin-2-one moiety, particularly the electrophilic carbonyl carbon. nih.gov Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight into the molecule's stability and electrophilicity. researchgate.net

Conformational Analysis and Stereochemical Predictions

The piperidine (B6355638) ring, a core feature of the molecule, typically adopts a chair conformation to minimize steric and torsional strain. acs.org However, the presence of substituents complicates this picture. For this compound, the key conformational question revolves around the orientation of the bromine atom at the C3 position—whether it preferentially occupies an axial or equatorial position.

Computational conformational analysis would involve calculating the relative energies of these two primary chair conformers. In many substituted piperidines, a strong preference for the equatorial position is observed for bulky substituents to avoid unfavorable 1,3-diaxial interactions. researchgate.net However, factors such as dipole-dipole interactions and hyperconjugation can sometimes stabilize an axial conformation. researchgate.netnih.gov Given the steric bulk of the bromine atom, it is predicted that the equatorial conformer would be significantly more stable.

Table 2: Hypothetical Relative Energies of Conformers

Illustrative data from a theoretical conformational energy calculation.

ConformerBromine PositionRelative Energy (kcal/mol)Predicted Population (%)
1Equatorial0.00 (most stable)>95%
2Axial>2.00<5%

From a stereochemical perspective, the carbon atom at position 3 (C3) is a chiral center, as it is bonded to four different groups (hydrogen, bromine, C2, and C4). Therefore, this compound exists as a pair of enantiomers: (R)-3-bromo-1-(4-bromophenyl)piperidin-2-one and (S)-3-bromo-1-(4-bromophenyl)piperidin-2-one. A typical synthesis would produce a racemic mixture of these two stereoisomers.

Reaction Mechanism Studies and Transition State Analysis

The synthesis of the title compound could plausibly be achieved through a multi-component reaction or a cyclization strategy, common for producing piperidone scaffolds. nih.govacs.org One potential route is a double aza-Michael reaction involving a divinyl ketone precursor and 4-bromoaniline. acs.org

Theoretical reaction mechanism studies using DFT can model the entire energy profile of a proposed synthetic pathway. nih.gov This involves identifying the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the step.

Table 3: Illustrative Transition State Analysis for a Hypothetical Cyclization Step

This table shows example data for a theoretical analysis of a key reaction step.

Reaction StepSpeciesRelative Free Energy (kcal/mol)Description
Step 1Reactant Complex0.0Stabilized pre-reaction complex
Transition State 1 +22.5 Highest energy barrier (rate-limiting)
Intermediate-5.2Formed after initial bond formation
Step 2Transition State 2 +15.8Barrier for subsequent proton transfer
Product Complex-18.7Final product before workup

Molecular Docking and Ligand-Protein Interaction Modeling (focused on hypothetical molecular recognition)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a protein or receptor). nih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates. researchgate.net

In a hypothetical scenario, this compound could be evaluated as a potential inhibitor for a protein target where similar piperidine-based structures have shown activity, such as a kinase or a sigma receptor. nih.govnih.gov The docking process involves preparing the 3D structure of the ligand and the protein receptor. A docking algorithm, such as AutoDock Vina, then samples numerous possible binding poses of the ligand within the receptor's active site, scoring each based on a calculated binding affinity, typically expressed in kcal/mol. nih.gov

The results would identify the most likely binding mode and the specific amino acid residues involved in the interaction. Key interactions often include hydrogen bonds (e.g., with the carbonyl oxygen) and hydrophobic or halogen-bond interactions involving the bromophenyl rings. nih.govnih.gov

Table 4: Hypothetical Molecular Docking Results against a Kinase Target

Illustrative results from a docking simulation. Residues listed are examples of common interacting amino acids in kinase active sites.

Ligand EnantiomerBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
(S)-enantiomer-8.9LEU 83, VAL 91Hydrophobic
LYS 105Hydrogen Bond (with C=O)
PHE 152π-π Stacking (with bromophenyl)
(R)-enantiomer-7.5LEU 83, ALA 150Hydrophobic
ASP 161Repulsive interaction

Charge Density Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution across a molecule's surface. youtube.com It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions prone to nucleophilic and electrophilic attack. walisongo.ac.idacs.org The map is colored according to electrostatic potential: red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green represents neutral areas. youtube.comnih.gov

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative carbonyl oxygen atom, making it a primary site for hydrogen bond donation and interaction with electrophiles. researchgate.net

Positive Potential (Blue): Located on the hydrogen atoms and, significantly, on the bromine atoms along the C-Br bond axis. This region of positive potential on a halogen is known as a "sigma-hole" (σ-hole) and allows bromine to act as a halogen bond donor. nih.gov

Neutral/Slightly Negative Potential (Green/Yellow): The surfaces of the aromatic rings would display a mixed potential, generally being electron-rich due to the π-system but influenced by the electron-withdrawing bromine atom.

This analysis of charge distribution provides critical insights into the molecule's intermolecular interaction capabilities, which complements the findings from molecular docking.

Table 5: Predicted Electrostatic Potential Extrema on the Molecular Surface

Illustrative data based on MEP analyses of similar brominated compounds. nih.gov

Atom/RegionPotential TypePredicted Value (kcal/mol)Implication
Carbonyl OxygenV_S,min (Minimum)~ -35Strong nucleophilic/H-bond acceptor site
C3-Br σ-holeV_S,max (Maximum)~ +20Halogen bond donor site
Aromatic C-Br σ-holeV_S,max (Maximum)~ +22Halogen bond donor site
Aromatic C-HV_S,max (Maximum)~ +15Weak H-bond donor site

Role As a Synthetic Intermediate and Privileged Scaffold in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Systems and Natural Product Analogs

The chemical architecture of 3-bromo-1-(4-bromophenyl)piperidin-2-one makes it an ideal starting material for the synthesis of more complex heterocyclic systems. The bromine atom at the 3-position of the piperidinone ring is susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a variety of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is instrumental in the elaboration of the core scaffold into more complex polycyclic structures.

For instance, the piperidinone core itself is a common motif in many natural products and their analogs. The strategic placement of the bromine atoms allows for regioselective modifications, which is a critical aspect in the total synthesis or semi-synthesis of such molecules. While direct examples of its use in the synthesis of specific natural product analogs are not extensively detailed in the provided search results, its potential is evident from the synthesis of related heterocyclic structures. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for biologically active compounds, highlights the utility of brominated phenylpiperidine-type precursors in building fused heterocyclic systems. researchgate.net The principles of using brominated precursors for creating complex heterocycles are well-established. researchgate.netresearchgate.net

Scaffold for Combinatorial Library Synthesis and Diversification

The concept of a "privileged scaffold" is central to combinatorial chemistry and medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The 1-(4-bromophenyl)piperidin-2-one (B1292168) moiety can be considered such a scaffold. The two bromine atoms serve as convenient handles for diversification.

Through techniques like the Suzuki or Buchwald-Hartwig cross-coupling reactions, the bromine atom on the phenyl ring can be replaced with a wide array of aryl, heteroaryl, or alkyl groups. Similarly, the bromine on the piperidinone ring can be subjected to various transformations. This dual functionality allows for the rapid generation of a large library of analogs from a single, common intermediate. Each analog will have a unique substitution pattern, leading to a diverse set of compounds that can be screened for biological activity. This approach is highly efficient for exploring the chemical space around a particular pharmacophore. The synthesis of various N-(4-bromophenyl)methanimine derivatives via Suzuki cross-coupling illustrates how a bromophenyl group can be used as a key reaction site for diversification. researchgate.net

Application in the Construction of Functionalized Organic Materials (without specifying material properties)

The construction of functionalized organic materials often relies on the self-assembly or polymerization of well-defined molecular building blocks. The rigid structure and the presence of reactive sites in this compound make it a candidate for incorporation into larger supramolecular assemblies or polymeric chains.

Strategic Use in Fragment-Based Drug Discovery Research (focused on scaffold design)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds for drug development. nih.gov FBDD starts with the identification of small, low-molecular-weight fragments that bind to a biological target. nih.gov These initial hits are then grown or linked together to create more potent and selective drug candidates.

The this compound scaffold is well-suited for FBDD. The core piperidinone ring with a bromophenyl substituent represents a "fragment" that can be screened for binding to a target protein. The bromine atoms provide vectors for fragment evolution. Once a binding mode is established, chemists can systematically modify the scaffold at the bromine positions to improve binding affinity and other drug-like properties. The use of a brominated analog of Lenalidomide, 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, in PROTAC research illustrates the strategic use of brominated scaffolds to interact with specific proteins. broadpharm.combldpharm.com This highlights the value of incorporating bromine atoms into scaffold design for targeted therapeutic applications. The general principle of using privileged scaffolds like quinoline (B57606) and oxadiazole in medicinal chemistry further supports the potential of the this compound framework in drug discovery efforts. nih.gov

Below is a table summarizing the key attributes of this compound as a synthetic tool.

AttributeDescriptionRelevance in Synthesis
Molecular Formula C11H11Br2NO chembeez.comProvides the elemental composition.
Molecular Weight 333.02 g/mol chembeez.comImportant for stoichiometric calculations in synthesis.
Two Bromine Atoms One on the phenyl ring, one on the piperidinone ring.Act as versatile handles for cross-coupling and substitution reactions, enabling diversification.
Piperidin-2-one Core A six-membered lactam ring.A common scaffold in biologically active molecules and natural products.
Privileged Scaffold The overall structure can be modified to interact with various biological targets.Serves as a foundational structure for building libraries of compounds in drug discovery.

Exploration of Molecular Interactions in Biological Systems for Piperidin 2 One Derivatives

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a piperidin-2-one derivative, relates to its biological activity. researchgate.netnih.gov These studies emphasize the importance of specific structural motifs and inform binding hypotheses, providing a roadmap for the design of more potent and selective compounds. researchgate.netnih.gov

The piperidin-2-one ring itself serves as a crucial anchor, but its substitutions dictate the molecule's interactions with biological targets. nih.gov For instance, in the context of anticancer activity, the presence and position of substituents on the piperidinone ring are critical. nih.gov The "escape from flatland" approach, which favors more saturated and three-dimensional structures, suggests that spirocyclic piperidinone derivatives may exhibit enhanced interactions with protein binding sites. nih.gov

In the development of inhibitors for enzymes like IκB kinase (IKKb), SAR studies have revealed that the nitrogen atom within the piperidine (B6355638) ring is optimal for activity, and substitutions on the ketone bridge are generally unfavorable. nih.gov This highlights the precise geometric and electronic requirements of the binding pocket. nih.gov

Furthermore, modifications to the aromatic rings and linker groups attached to the piperidin-2-one core can dramatically alter activity. For example, in a series of c-Met kinase inhibitors, analogues containing a 6,7-dimethoxyquinoline (B1600373) moiety demonstrated greater potency. bohrium.com The introduction of a phenyl group on the nitrogen atom of the amide moieties in certain acetylcholinesterase inhibitors led to enhanced activity. nih.gov

Binding hypotheses often propose that the piperidin-2-one core orients the key interacting groups in a specific spatial arrangement to fit into the target's binding site. For instance, the benzamide (B126) group in some acetylcholinesterase inhibitors is thought to mimic the aromatic character of the indanone ring of the known drug donepezil, while the piperidine ring maintains a similar conformation. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Piperidin-2-one Derivatives

Biological Target Key Structural Motif Impact on Activity
IκB kinase (IKKb) Unsubstituted ketone bridge Favorable for inhibition
c-Met kinase 6,7-dimethoxyquinoline moiety Increased potency
Acetylcholinesterase Phenyl group on amide nitrogen Enhanced activity

In Vitro Studies of Target Binding and Enzyme Inhibition Mechanisms

In vitro studies provide a controlled environment to investigate the direct interactions between piperidin-2-one derivatives and their biological targets, elucidating mechanisms of enzyme inhibition and target binding. These studies have been instrumental in characterizing the activity of these compounds against a range of targets, including acetylcholinesterase, c-Met kinase, and the NLRP3 inflammasome.

Acetylcholinesterase Inhibition: Certain piperidin-2-one derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The mechanism often involves the inhibitor binding to the active site of the enzyme, preventing acetylcholine from accessing it. nih.gov For example, some benzamide derivatives containing a piperidine core have been designed to mimic the binding of donepezil, a known AChE inhibitor. nih.gov The inhibitory potency can be significant, with some derivatives exhibiting IC50 values in the nanomolar range and demonstrating high selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov

c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is a key target in cancer therapy, and several piperidin-2-one derivatives have been developed as inhibitors. bohrium.comresearchgate.netnih.gov These inhibitors typically function by competing with ATP for binding to the kinase domain of c-Met, thereby preventing its activation and downstream signaling. wikipedia.org A series of compounds with a 3-carboxyl piperidin-2-one scaffold, for instance, showed significant inhibitory effects on c-Met, with IC50 values as low as 8.6 nM. bohrium.comresearchgate.net The presence of an α-substituent, particularly a methyl group, was found to be favorable for inhibitory activity. bohrium.com

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex involved in inflammatory responses. nih.gov Piperine, a natural product containing a piperidine moiety, has been shown to suppress the activity of the NLRP3 inflammasome. nih.gov While not a piperidin-2-one itself, its mechanism provides insights into how related structures might function. Piperine acts as a competitive inhibitor of JNK-1 and IKK-β proteins, which are upstream of NLRP3 activation. nih.gov Other natural products like piperlongumine (B1678438) have also been identified as direct inhibitors of the NLRP3 inflammasome, disrupting its assembly. nih.gov This suggests that piperidin-2-one derivatives could be designed to target specific components of the inflammasome pathway.

DOHH Inhibition: While direct inhibition of deoxyhypusine (B1670255) hydroxylase (DOHH) by "3-bromo-1-(4-bromophenyl)piperidin-2-one" is not explicitly detailed in the provided search results, the general principles of enzyme inhibition by small molecules would apply. Inhibition would likely involve the compound binding to the active site of DOHH, potentially through interactions with key amino acid residues, thereby preventing the enzyme from carrying out its function in the post-translational modification of eukaryotic initiation factor 5A.

Table 2: In Vitro Inhibition Data for Piperidin-2-one Derivatives

Compound Class Target Enzyme Inhibition Data (IC50)
3-Carboxyl piperidin-2-one derivatives c-Met kinase 8.6 - 81 nM bohrium.comresearchgate.net
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine Acetylcholinesterase 1.2 nM nih.gov
Piperine JNK-1 and IKK-β (indirect NLRP3 inhibition) Not specified

Characterization of Molecular Recognition Events and Binding Site Interactions

Understanding the specific molecular recognition events and binding site interactions is crucial for rational drug design. This involves identifying the key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-cation interactions) that stabilize the ligand-receptor complex.

For piperidin-2-one derivatives, molecular docking and other computational studies, along with biophysical techniques, have provided valuable insights into their binding modes. For example, in the case of sigma-1 receptor (S1R) ligands, a basic amino moiety within the piperidine or piperazine (B1678402) ring is often crucial for affinity. nih.gov High-affinity ligands can form hydrogen bonds with specific residues like Glu172 and engage in π-cation interactions with residues such as Phe107. nih.gov The surrounding hydrophobic residues (e.g., Val84, Trp89, Met93) further stabilize the ligand through van der Waals interactions. nih.gov

In the context of c-Met kinase inhibitors, docking studies have shown that these compounds can bind effectively to the ATP-binding site. nih.gov Similarly, for inhibitors of the Bcl-2 protein, molecular docking has revealed that piperidinone derivatives can bind to the active site through strong intermolecular hydrogen bonds and significant hydrophobic effects. nih.gov

The study of peptoid interactions with proteins, although not directly involving piperidin-2-ones, offers transferable insights. Techniques like NMR spectroscopy can be used to identify the binding surface on a protein. nih.gov Chemical shift perturbations and paramagnetic relaxation enhancement (PRE) measurements can pinpoint the residues involved in the interaction, revealing that binding can occur at surfaces distinct from those used by other known ligands. nih.gov

Table 3: Key Binding Interactions for Piperidin-2-one Derivatives

Target Interacting Residues Type of Interaction
Sigma-1 Receptor (S1R) Glu172, Phe107, Val84, Trp89, Met93 Hydrogen bond, π-cation, Hydrophobic
Bcl-2 Protein Not specified Hydrogen bonds, Hydrophobic effects

Design Principles for Piperidinone-Based Pharmacophores

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. nih.govnih.gov The design of pharmacophores based on the piperidin-2-one scaffold is a powerful strategy in drug discovery. nih.gov

Several key principles guide the design of piperidinone-based pharmacophores:

Scaffold Rigidity and Conformation: The piperidin-2-one ring provides a semi-rigid scaffold that can be used to position substituents in a defined spatial orientation. nih.gov The conformational flexibility of the ring can be modulated by introducing substituents, which can lock the ring into a specific chair conformation, potentially enhancing binding affinity. acs.orgacs.org

Strategic Placement of Functional Groups: The pharmacophore model dictates the optimal placement of hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings. nih.gov For instance, a pharmacophore for sedative-hypnotic agents might include a specific arrangement of these features that is distinct from that of anxiolytics. nih.gov

Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a different one, such as a piperidin-2-one, while retaining the key pharmacophoric features. acs.orgnih.govresearchgate.net This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. acs.orgnih.gov For example, a scaffold hopping approach was successfully used to develop potent and selective LATS1/2 kinase inhibitors from a known AKT inhibitor. acs.org

Structure-Based and Ligand-Based Design: Pharmacophore models can be developed based on the structure of the target protein (structure-based) or from a set of known active ligands (ligand-based). nih.gov Structure-based models utilize the 3D structure of the binding site to define the key interaction points. nih.gov Ligand-based models align a series of active molecules to identify common features responsible for their activity. nih.gov

By adhering to these design principles, researchers can rationally design novel piperidin-2-one derivatives with a high probability of interacting with the desired biological target and eliciting the intended therapeutic effect.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the need for more efficient, cost-effective, and environmentally benign methodologies. Future research on 3-bromo-1-(4-bromophenyl)piperidin-2-one should prioritize the development of novel and sustainable synthetic routes that improve upon existing methods.

Current synthetic approaches to piperidinone rings often involve multi-step sequences. A promising future direction lies in the development of one-pot or tandem reactions that minimize intermediate purification steps, thereby saving time, resources, and reducing waste. For instance, a one-pot, three-component synthesis of N-arylindoles has been successfully developed, showcasing the potential for similar strategies in piperidinone synthesis. nih.gov Exploring microwave-assisted organic synthesis could also significantly accelerate reaction times and improve yields, as demonstrated in the rapid synthesis of N-arylindoles. nih.gov

Furthermore, the principles of green chemistry should be a central consideration. This includes the use of greener solvents, such as ethanol, and the exploration of catalyst systems that are inexpensive, air-stable, and require no special handling. nih.gov The development of stereoselective syntheses to access specific enantiomers of this compound is another critical area. Asymmetric synthesis of piperidines has been achieved through various methods, including the use of chiral catalysts and auxiliaries. mdpi.comnih.gov These approaches could be adapted to control the stereochemistry at the C3 position of the piperidinone ring, which is crucial for elucidating structure-activity relationships and for the development of potentially more potent and selective bioactive molecules.

Advanced Mechanistic Investigations into Chemical Reactivity

A thorough understanding of the chemical reactivity of this compound is fundamental to unlocking its full synthetic potential. The α-bromo lactam functionality is a key reactive site, susceptible to a variety of nucleophilic substitution reactions.

Future research should focus on detailed mechanistic studies of these reactions. The reactivity of α-haloamides and α-haloketones has been shown to be significantly enhanced compared to simple alkyl halides. nih.govnih.govyoutube.com This enhanced reactivity is attributed to the electronic influence of the adjacent carbonyl group. nih.govyoutube.com Investigating the kinetics and thermodynamics of nucleophilic substitution at the C3 position with a wide range of nucleophiles (e.g., amines, thiols, carbanions) will provide valuable data for predicting and controlling reaction outcomes.

The potential for the α-bromo lactam to undergo ring-opening reactions or rearrangements under specific conditions should also be explored. The chemistry of α-lactams, which are structurally related to the reactive portion of the target molecule, involves a delicate balance between ring-opening and substitution, often influenced by the nature of the nucleophile and the substituents on the ring. nih.gov Understanding these competing pathways is crucial for selectively directing the reactivity towards the desired products. Advanced computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, predict transition state energies, and provide deeper insights into the reaction mechanisms. ruhr-uni-bochum.de

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of promising laboratory-scale syntheses to larger-scale production necessitates the adoption of modern manufacturing technologies. Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation. researchgate.netmdpi.comacs.org

Future research should explore the integration of the synthesis of this compound and its derivatives into continuous flow systems. This would involve the development of robust and scalable flow protocols for the key reaction steps. For example, the generation and use of potentially hazardous reagents, such as those that might be involved in modifications of the core structure, can be made safer in a flow environment. newdrugapprovals.orgnuph.edu.ua

Automated synthesis platforms, which combine robotics with flow chemistry or high-throughput batch reactors, can be utilized to rapidly generate libraries of derivatives based on the this compound scaffold. This approach would be invaluable for systematic structure-activity relationship (SAR) studies, allowing for the efficient exploration of a wide range of substituents on both the N-aryl ring and at the C3 position. The modular nature of such platforms facilitates the rapid optimization of reaction conditions and the synthesis of novel compounds for biological screening. acs.org

Computational Design and Prediction of Novel Piperidinone Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to guide the design of novel derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish correlations between the structural features of piperidinone derivatives and their biological activities. nih.gov By developing predictive QSAR models based on a training set of compounds, it is possible to estimate the activity of newly designed molecules before their synthesis, thereby prioritizing the most promising candidates.

Molecular docking studies can be used to predict the binding modes of this compound derivatives with specific biological targets. nih.gov This information is crucial for understanding the molecular basis of their activity and for designing modifications that can enhance binding affinity and selectivity. For instance, by identifying key interactions within a protein's binding site, researchers can rationally design new analogs with improved pharmacological profiles. The design and synthesis of novel piperidone-containing compounds as curcumin (B1669340) mimics have demonstrated the utility of this approach. rsc.orgrsc.org

Exploration of New Biological Targets and Pathways at the Molecular Level

The piperidine (B6355638) and piperidinone scaffolds are present in a wide range of biologically active compounds, including approved drugs and natural products. mdpi.comnih.govresearchgate.netajchem-a.com This suggests that derivatives of this compound could interact with a variety of biological targets.

Future research should focus on a systematic exploration of the biological activities of this compound and its derivatives. Initial screening against a broad panel of biological targets, such as enzymes and receptors, could reveal unexpected activities. Given the structural similarities to other bioactive molecules, potential targets could include those involved in neuroinflammatory pathways, such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway, which have been targeted by N-aryl piperamides. nih.gov Other potential areas of investigation include anticancer activity, as many piperidone derivatives have shown antiproliferative effects. nih.gov

Once a promising biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action at the molecular level. This would involve identifying the specific protein target, characterizing the binding interactions, and understanding how the compound modulates the biological pathway. This detailed molecular understanding is a prerequisite for the rational optimization of the lead compound and its development into a potential therapeutic agent.

Q & A

Q. BQ1. What are the standard synthetic routes for 3-bromo-1-(4-bromophenyl)piperidin-2-one?

The synthesis typically involves halogenation and condensation strategies. For example, analogous brominated piperidinones are synthesized via condensation-dehydration or halogenation-dehalogenation pathways. Key steps include:

  • Reacting brominated aromatic precursors (e.g., 4-bromoaniline derivatives) with piperidin-2-one under palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura coupling) .
  • Optimizing reaction parameters (temperature, solvent polarity) to enhance yield. For instance, triethylamine is used as a base to deprotonate intermediates, as seen in related brominated nitroprop-2-en-1-one syntheses .

Q. BQ2. Which spectroscopic methods are optimal for characterizing this compound?

  • X-ray crystallography : Resolve spatial conformation using SHELX programs (e.g., SHELXL for refinement), critical for confirming stereochemistry and intermolecular interactions .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions on the piperidine and aryl rings. Coupling constants reveal conformational preferences (e.g., equatorial vs. axial bromine) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns from bromine atoms .

Q. BQ3. What common reactions does this compound undergo?

  • Nucleophilic substitution : Bromine atoms on the aryl or piperidine ring react with nucleophiles (e.g., amines, thiols) under basic conditions (K2_2CO3_3/DMF) .
  • Reduction : The ketone group in the piperidin-2-one moiety can be reduced to a secondary alcohol using NaBH4_4 or LiAlH4_4 .
  • Cross-coupling : Bromine substituents enable Suzuki or Buchwald-Hartwig couplings for functionalization .

Advanced Questions

Q. AQ1. How do reaction mechanisms differ under varying conditions for brominated piperidinones?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, accelerating bromine displacement. Nonpolar solvents favor intramolecular cyclization .
  • Catalyst choice : Palladium catalysts (e.g., Pd(PPh3_3)4_4) mediate cross-coupling reactions, but side reactions (e.g., dehalogenation) may occur with excess ligand or prolonged heating .
  • Temperature control : Lower temperatures (<50°C) minimize ketone racemization during reductions, while higher temperatures (>100°C) promote aryl-bromine activation .

Q. AQ2. How to resolve contradictions in crystallographic data for brominated piperidines?

  • Twinned data analysis : Use SHELXL’s TWIN/BASF commands to model overlapping reflections caused by crystal twinning .
  • Halogen bonding adjustments : Bromine’s polarizability creates strong C–Br···O/N interactions. Graph-set analysis (e.g., Etter’s formalism) distinguishes hydrogen bonds from halogen bonds, refining lattice parameters .
  • Validation tools : Check Rint_{int} and CCDC deposition codes to ensure data reproducibility. Discordant thermal parameters may indicate disordered bromine positions .

Q. AQ3. What role do halogen bonds play in this compound’s interactions with biological targets?

  • Electrophilic hotspots : The 4-bromophenyl group acts as a halogen bond donor, interacting with protein backbone carbonyls (e.g., in kinase active sites) .
  • Solvent masking : In aqueous buffers, bromine’s hydrophobic effect drives binding. Molecular dynamics simulations (MD) quantify binding free energy changes upon halogen substitution .
  • Comparative studies : Replace bromine with chlorine/iodine to assess bond strength via isothermal titration calorimetry (ITC). Bromine’s intermediate electronegativity balances specificity and affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.